Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate
Description
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.
Properties
CAS No. |
380645-74-9 |
|---|---|
Molecular Formula |
C18H21NO3S |
Molecular Weight |
331.4g/mol |
IUPAC Name |
ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO3S/c1-4-22-18(21)14-11-15(13-8-6-5-7-9-13)23-17(14)19-16(20)10-12(2)3/h5-9,11-12H,4,10H2,1-3H3,(H,19,20) |
InChI Key |
HFPUIKASVASTSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene ring with an appropriate acyl chloride, followed by esterification and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-hydroxy-3-methylbutanoyl)amino]-3-methylbutanoate
- Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate
Uniqueness
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate is unique due to its specific structural features, such as the thiophene ring and the ethyl ester group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
